molecular formula C9H8N4O2 B575783 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 167627-00-1

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B575783
CAS No.: 167627-00-1
M. Wt: 204.189
InChI Key: CPNOTQAFLGSXAF-UHFFFAOYSA-N
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Description

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic compound that features both an amino group and a triazole ring attached to a benzoic acid core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aminoguanidine with formic acid can yield the triazole ring, which is then coupled with a benzoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid core .

Scientific Research Applications

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid apart is its unique combination of an amino group and a triazole ring attached to a benzoic acid core. This structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

3-amino-4-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOTQAFLGSXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251915
Record name 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-00-1
Record name 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167627-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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